Methamidophos
Description
Properties
IUPAC Name |
[amino(methylsulfanyl)phosphoryl]oxymethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8NO2PS/c1-5-6(3,4)7-2/h1-2H3,(H2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKVPIKMPCQWCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(N)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8NO2PS | |
| Record name | METHAMIDOPHOS | |
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| Record name | METHAMIDOPHOS | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6024177 | |
| Record name | Methamidophos | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methamidophos is a crystalline solid, technical product is off-white with a pungent odor. Used as an insecticide on a number of vegetables and on cotton. (EPA, 1998), Colorless crystals with a mercaptan-like odor; [HSDB] Colorless to white solid with a strong odor of mercaptans; Formulated as technical/manufacturing use liquid and emulsifiable concentrate end-use-product; [Reference #2], COLOURLESS CRYSTALS. | |
| Record name | METHAMIDOPHOS | |
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Boiling Point |
Decomposes (EPA, 1998), Decomposes on heating without boiling | |
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Solubility |
Soluble in aliphatic chlorinated hydrocarbons, alcohols; slightly soluble in ether., Solubility (g/l) at 20 °C in: isopropanol: >200; dichloromethane: >200; hexane: 0.1-1; toluene: 2-5, Readily sol in n-hexane, dichloromethane, 2-propanol, toluene, Miscible in water, Solubility in water: good | |
| Record name | METHAMIDOPHOS | |
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Density |
1.31 at 112.1 °F (EPA, 1998) - Denser than water; will sink, 1.27 g/cu cm at 20 °C, Relative density (water = 1): 1.3 | |
| Record name | METHAMIDOPHOS | |
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Vapor Pressure |
0.0003 mmHg at 86 °F (EPA, 1998), 0.000035 [mmHg], 4.7 mPa (3.5X10-5 mm Hg) at 25 °C, Vapor pressure, Pa at 20 °C: 0.002 | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Color/Form |
Colorless crystals, Crystals from ether | |
CAS No. |
10265-92-6, 115182-35-9 | |
| Record name | METHAMIDOPHOS | |
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| Record name | Methamidophos [ANSI:BSI:ISO] | |
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| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
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| Record name | (±)-Methamidophos | |
| Source | Human Metabolome Database (HMDB) | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Melting Point |
112 °F (EPA, 1998), 44.9 °C, MP: 20-25 °C /Technical/, Melting point: 39-41 °C., 44 °C | |
| Record name | METHAMIDOPHOS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5057 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | METHAMIDOPHOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1593 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHAMIDOPHOS | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0176 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Preparation Methods
Challenges with Trimethyl Thiophosphate Byproducts
CN100590128C highlights the role of trimethyl thiophosphate as a catalyst passivator, which inhibits complete conversion during methylation. The patent introduces a purification strategy to remove trimethyl impurities before the final reaction stage.
Key Synthesis Steps
-
Amination of Phosphorus Thiochloride:
-
Reacting PCl₃ with S₈ yields thiophosphoryl chloride (PSCl₃).
-
Subsequent amination with NH₃/NaOH produces O-methyl-chlorothio phosphamide (B).
-
-
Methanolysis and Methylation:
-
Intermediate B undergoes methanolysis to form spermine, followed by methylation with dimethyl sulfate.
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Critical parameters:
-
-
Input: 119 g intermediate B, 70 g benzene.
-
Output: 49 g this compound (98% purity, 88% yield).
Table 2: High-Content Synthesis Outcomes
| Step | Purity (%) | Yield (%) |
|---|---|---|
| Amination | 98 | 94 |
| Methylation | 98 | 88 |
This method prioritizes impurity removal, achieving pharmaceutical-grade purity.
Industrial-Scale Continuous Production
Telescoped Synthesis in Biphasic Systems
The US10669295B2 process avoids isolating intermediates, enhancing safety and efficiency. Key stages:
-
PSCl₃ Synthesis:
\text{PCl₃ + S₈ → PSCl₃} \quad (\text{Yield: >95%}) -
Diester Formation:
-
PSCl₃ reacts with methanol/NaOH in CH₂Cl₂, yielding O,O-dimethyl phosphorochloridothioate (85–88% yield, 94–95% purity).
-
-
Ammonolysis to DMPAT:
\text{Diester + NH₃ → DMPAT} \quad (\text{Yield: 98%, Purity: 93%}) -
This compound Synthesis:
-
DMPAT reacts with catalytic dimethyl sulfate, followed by acetylation to acephate.
-
Continuous vs. Batch Processing
-
Continuous Mode: Reduces reaction time by 40% and improves yield consistency.
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Batch Mode: Suitable for low-volume production but requires intermediate isolation.
Table 3: Industrial Process Metrics
| Step | Yield (%) | Purity (%) |
|---|---|---|
| PSCl₃ Synthesis | 95 | >99 |
| Diester Formation | 88 | 95 |
| Ammonolysis | 98 | 93 |
This approach is favored for large-scale production due to its streamlined workflow and reduced hazardous intermediate handling.
Comparative Analysis of Preparation Methods
Table 4: Method Comparison
Chemical Reactions Analysis
Hydrolysis Reactions of Methamidophos
This compound undergoes hydrolysis through two primary pathways depending on pH conditions:
Alkaline Hydrolysis
- Mechanism : Cleavage of the P–N bond dominates under alkaline conditions.
- Products : Forms dimethyl thiophosphoric acid (DMTP) and ammonia (NH₃) as primary products .
- Kinetics :
Acidic Hydrolysis
- Mechanism : Demethylation occurs at the P–S bond, yielding methyl dihydrogen phosphate .
- Stability : this compound remains stable in sterile acidic environments (pH 5) .
Oxidation and Metabolic Pathways
This compound is bioactivated through oxidative processes in biological systems:
In Vivo Metabolism (Mammalian Systems)
- Neurotoxic Metabolites : this compound inhibits acetylcholinesterase (AChE) and neuropathy target esterase (NTE), with impurities enhancing aging of NTE .
Photolysis Reactions
Ultraviolet light accelerates degradation under environmental conditions:
Aqueous Photolysis
| Condition | Degradation Rate (Half-life) | Primary Products | Source |
|---|---|---|---|
| Natural sunlight | 4.2 days | Phosphoric acid, Sulfur oxides | |
| Continuous UV light | 1.8 days | O,S-dimethyl thiophosphoric acid |
Thermal Decomposition
At elevated temperatures (>200°C), this compound decomposes into toxic gases:
- Products : Nitrogen oxides (NOₓ), phosphorus oxides (POₓ), sulfur oxides (SOₓ) .
- Hazard : Forms flammable phosphine gas (PH₃) in reducing environments .
Cholinesterase Inhibition
| Enzyme | Inhibition Constant (Ki) | Aging Half-life | Source |
|---|---|---|---|
| Acetylcholinesterase | 0.5 µM | 12 hours | |
| Butyrylcholinesterase | 1.2 µM | 24 hours |
Neuropathy Target Esterase (NTE) Aging
- Technical-grade this compound : 18% aged NTE inhibition in hens .
- Analytical-grade this compound : 6% aged NTE inhibition .
Environmental Degradation in Soil
| Condition | Half-life | Degradation Pathway | Major Metabolites | Source |
|---|---|---|---|---|
| Aerobic soil | 14 hours | Microbial hydrolysis | Dimethyl phosphate | |
| Anaerobic soil | 4 days | Reductive deamination | Ammonia, Methanethiol |
Synthetic and Industrial Reactions
- Production : Synthesized via O-methylation of phosphoramidothioic acid derivatives .
- Impurity Formation : Technical-grade this compound contains O,O-dimethyl phosphoramidothioate (10%) and trimethylated byproducts (2%) .
Interaction with Reducing Agents
- Reaction : Generates phosphine gas (PH₃), a highly toxic and flammable compound .
- Conditions : Occurs in presence of hydrides or strong reductants .
This synthesis integrates data from toxicological studies , environmental fate analyses , and mechanistic investigations . For regulatory limits and application guidelines, consult regional chemical safety authorities (e.g., EPA , APVMA ).
Scientific Research Applications
Agricultural Applications
Insecticide Use
Methamidophos is primarily employed to manage pests in crops such as potatoes, vegetables, and fruits due to its high efficacy against a wide range of insects. It acts as a systemic insecticide, absorbed by plants and providing protection against pests that feed on them. The compound is particularly effective in controlling aphids, whiteflies, and thrips.
Application Methods
The application of this compound can be executed through various methods, including:
- Chemigation: Specifically for crops like potatoes.
- Spraying: Utilized in both aerial and ground applications.
- Soil Treatment: Applied directly to the soil to target root-feeding pests.
Environmental Impact Studies
Research has shown that this compound can significantly affect microbial communities in soil ecosystems. For instance, studies indicate that its application can lead to a decrease in total microbial biomass carbon and fungal biomass, impacting soil health and fertility (Li et al., 2008; Wang et al., 2008) .
Table 1: Impact of this compound on Soil Microbial Communities
| Study Reference | Application Rate | Effect Observed |
|---|---|---|
| Li et al., 2008 | Varies | Decrease in microbial biomass carbon |
| Wang et al., 2008 | Varies | Reduction in fungal biomass |
Toxicological Research
Human Health Risk Assessments
this compound has been the subject of extensive toxicological studies due to its potential health risks. Research indicates that exposure can lead to cholinesterase inhibition, affecting nervous system function. The No Observable Effect Level (NOEL) for cholinesterase inhibition has been determined at various doses across different studies (Abernathy et al., 1980; Christenson et al., 1991) .
Table 2: Toxicological Findings from this compound Studies
| Study Reference | Species | Exposure Type | NOEL (mg/kg bw/d) | Effect Observed |
|---|---|---|---|---|
| Abernathy et al., 1980 | Rats | Dietary | 0.2 | ChE inhibition |
| Christenson et al., 1991 | Rats | Dietary | 0.03 | ChE inhibition |
| Sheets et al., 1997 | Rats | Dermal | 1 | Body weight gain reduction |
Case Studies
Case Study: Residue Detection in Food Products
this compound residues have been detected in various agricultural products, raising concerns about food safety. A study by Mohapatra et al. (2011) highlighted the presence of this compound in vegetables and fruits, emphasizing the need for stringent monitoring of pesticide residues .
Case Study: Ecotoxicological Effects on Aquatic Life
Research conducted on aquatic organisms has revealed that this compound can induce significant physiological changes. For example, Peng et al. (2015) demonstrated that exposure to this compound led to tissue damage in flounders at concentrations as low as 10 mg/L .
Mechanism of Action
Methamidophos exerts its effects by inhibiting acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. This inhibition leads to the accumulation of acetylcholine, causing continuous nerve signal transmission, which ultimately results in paralysis and death of the target pests. The molecular targets include acetylcholinesterase and other cholinergic enzymes .
Comparison with Similar Compounds
Chemical Structure and Mechanism of Action
Methamidophos is a phosphoramidate, structurally distinct from other OPs like chlorpyrifos (a phosphorothioate) and methomyl (a carbamate). Key similarities and differences:
| Compound | Class | Mechanism of Action | Key Structural Feature |
|---|---|---|---|
| This compound | Phosphoramidate | Covalent inhibition of AChE via oxo-phosphate | O,S-dimethyl phosphoramidothioate |
| Chlorpyrifos | Phosphorothioate | AChE inhibition after oxidative activation | O,O-diethyl phosphorothioate |
| Methomyl | Carbamate | Reversible AChE inhibition | S-methyl carbamoyloxy thioacetimidate |
| Fenamiphos | Phosphoramidate | AChE inhibition (similar to this compound) | Ethyl phosphoramidate derivative |
This compound and fenamiphos share structural similarities with the nerve agent tabun, enabling direct AChE inhibition without requiring metabolic activation . In contrast, chlorpyrifos requires oxidative conversion to chlorpyrifos-oxon for toxicity .
Toxicity Profiles
Acute Toxicity:
- This compound : LD₅₀ (rat, oral) = 20–30 mg/kg; highly toxic with prolonged AChE inhibition .
- Chlorpyrifos : LD₅₀ = 135–270 mg/kg; lower acute toxicity but higher environmental persistence .
- Methomyl : LD₅₀ = 17–24 mg/kg; rapid-acting carbamate with reversible AChE effects .
Chronic Exposure:
- This compound accounts for 16% of chronic dietary exposure relative to the reference dose (RfD) in the U.S., higher than most OPs .
- Methomyl is classified as a U.S. EPA Class I restricted-use pesticide due to neurotoxicity .
Environmental Persistence and Degradation
| Compound | Soil Half-Life (Days) | Water Solubility (g/L) | Key Metabolites |
|---|---|---|---|
| This compound | 2.07–5.58 | 2000 | None (direct AChE inhibitor) |
| Acephate | 3.61–4.01 | 650 | This compound (toxic metabolite) |
| Chlorpyrifos | 60–120 | 1.4 | Chlorpyrifos-oxon |
This compound is a degradation product of acephate, with longer soil persistence in some regions (e.g., 5.58 days in Guangzhou vs. 2.07 days in Jinan) . Its abiotic degradation is minimal, unlike acephate, which degrades microbially .
Regulatory and Residue Trends
- This compound : Frequently exceeds maximum residue limits (MRLs) in leafy vegetables (e.g., 11.82 mg/kg in lettuce vs. Chilean MRL of 0.01 mg/kg) .
- Chlorpyrifos : Detected in 25% of Chinese vegetable samples, with 4.9% exceeding MRLs .
- Methomyl : High MRL transgressions in Chile, often co-detected with this compound .
Ecotoxicological Impact
This compound, dimethoate, and deltamethrin are high-risk compounds for aquatic invertebrates . Substitution with chlorpyrifos or diazinon may expand impact areas without reducing overall risk .
Mutagenicity and Genotoxicity
- This compound induces weak mutagenic effects, causing minor sister chromatid exchanges (SCEs) in mouse spleen cells .
Biological Activity
Methamidophos is an organophosphate insecticide widely used in agriculture for pest control. Its biological activity primarily revolves around its ability to inhibit cholinesterase enzymes, leading to significant neurotoxic effects in various organisms. This article provides a detailed exploration of the biological activity of this compound, including its mechanisms of action, toxicological studies, case studies, and relevant data.
This compound exerts its biological effects through the irreversible inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This inhibition leads to the accumulation of acetylcholine at synaptic junctions, resulting in overstimulation of the nervous system. The compound primarily affects the following biological systems:
- Nervous System : Inhibition of AChE disrupts neurotransmission, leading to symptoms such as muscle twitching, respiratory distress, and potential death.
- Endocrine Disruption : this compound has been linked to alterations in hormone levels, affecting reproductive health and development in various species.
Toxicological Studies
Numerous studies have assessed the toxicity of this compound across different animal models. Below is a summary table highlighting key findings from various research efforts.
| Study Reference | Species | Dose (mg/kg bw/d) | Observations | NOEL (mg/kg bw/d) | LOEL (mg/kg bw/d) |
|---|---|---|---|---|---|
| Abernathy et al., 1980 | Rats | 0.2 - 15 | ChE inhibition observed; reduced body weight gain at higher doses | 0.03 | 0.2 |
| Christenson et al., 1991 | Rats | 0.5 - 4 | Significant plasma ChE inhibition at 1 ppm and above; females more affected | 0.03 | 0.1 |
| Sheets et al., 1997 | Rats | 1 - 50 | Body weight gain reduced; ChE inhibition of 25-75% at higher doses | 1 | 15 |
| Pauluhn & Machemer, 1987b | Rabbits | 0.5 - 5 | ChE activities inhibited by up to 44% at high doses; no deaths observed | 0.5 | Not established |
Food Poisoning Incidents
Several documented cases highlight the acute toxicity of this compound due to contaminated food sources. A notable incident involved three individuals who suffered from food poisoning after consuming vegetables treated with this compound. Symptoms included gastrointestinal distress and neurological signs, underscoring the risk posed by improper pesticide application .
Behavioral Studies
Research has also explored the behavioral effects of this compound exposure. A study on mice demonstrated that repeated exposure led to increased aggression in previously non-aggressive individuals. This behavioral change was correlated with decreased AChE activity in the brain, suggesting a link between neurochemical disruption and altered behavior .
Environmental Impact
This compound is not only a concern for human health but also poses risks to non-target organisms and ecosystems. Its persistence in the environment has raised alarms about potential bioaccumulation and toxicity to wildlife. The degradation studies indicate that this compound can remain active on crops for extended periods, necessitating careful management practices .
Q & A
Q. Table 1: Method Comparison
| Parameter | Spectrophotometry | GC-MS |
|---|---|---|
| LOD | 0.6 µg mL⁻¹ | 0.05 µg g⁻¹ |
| Recovery (%) | 90–105 | 85–98 |
| Sample Type | Agricultural | Mammalian tissues |
| Pretreatment Time | Minimal | Moderate |
Advanced: How can matrix interference be mitigated during this compound analysis in complex biological samples?
Answer:
Matrix effects in GC-MS arise from co-eluting compounds in tissues. To address this:
- Use activated carbon SPE cartridges to remove lipids and pigments .
- Prepare matrix-matched calibration standards (e.g., spiking this compound into blank tissue extracts) to account for signal suppression/enhancement.
- Limit calibration ranges to <10x the limit of quantification (LOQ) to maintain linearity (R² > 0.995) .
Basic: What experimental designs are used to establish neurotoxic thresholds (NoEL) for this compound?
Answer:
- Dose-Response Studies : Administer this compound orally to Sprague-Dawley rats at graded doses (e.g., 0.3–0.9 mg/kg). Monitor cholinergic toxicity markers (e.g., tremors, salivation) over 14 days. The NoEL is defined as the highest dose without observable effects .
- Histopathology : Post-mortem analysis of brain tissues (e.g., acetylcholinesterase inhibition) validates neurotoxic outcomes .
Advanced: Why do field efficacy studies show variable pest control outcomes compared to laboratory trials?
Answer:
Discrepancies arise from:
- Dose-Dependent Degradation : this compound at 1.17 L/ha initially achieves 87% pest control in diamondback moths but declines to 50% efficacy after 6 days due to photodegradation. Doubling the dose (2.34 L/ha) sustains >90% efficacy .
- Environmental Factors : Rainfall and soil pH alter this compound bioavailability. Field studies must report real-time weather data and soil composition .
Advanced: How can computational models improve risk assessment for this compound in non-target species?
Answer:
- QSAR Models : Predict ecotoxicological endpoints (e.g., LC50) using structural analogs and toxicity databases. Validated models must align with OECD guidelines .
- Cross-Species Extrapolation : Compare metabolic pathways (e.g., conversion to acephate in mammals vs. insects) to refine species sensitivity distributions (SSDs) .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- PPE Requirements : Butyl rubber gloves (EN374 compliance), NIOSH-certified respirators for aerosol exposure, and chemical-resistant aprons .
- Decontamination : Immediate rinsing of exposed skin with 0.9% saline and medical consultation for ingestion cases (avoid induced vomiting) .
Advanced: How do regulatory evaluations reconcile conflicting data on this compound residues in crops?
Answer:
- Probabilistic Modeling : Uses Monte Carlo simulations to assess residue variability across geographies (e.g., EU vs. tropical climates) .
- Field Trial Harmonization : FAO/WHO guidelines standardize sampling intervals (e.g., pre-harvest intervals of 7–14 days) and residue extraction protocols .
Basic: What metabolic pathways explain this compound toxicity in mammals?
Answer:
- Cholinergic Disruption : this compound irreversibly inhibits acetylcholinesterase, leading to neurotransmitter accumulation.
- Biotransformation : Rapid conversion to nontoxic metabolites (e.g., dimethyl phosphoramidate) via hepatic enzymes, excreted via urine within 48 hours .
Advanced: What statistical frameworks resolve contradictions in dose-response datasets?
Answer:
- Bayesian Hierarchical Models : Account for inter-study variability (e.g., lab vs. field data) by pooling posterior distributions of toxicity thresholds .
- ANOVA with Tukey’s HSD : Identifies significant differences in efficacy across pesticide formulations (e.g., this compound vs. permethrin) .
Advanced: How can isotopic labeling track this compound degradation in soil ecosystems?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
